2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound features a pyrimidine ring substituted with a chlorobenzyl group, a hydroxyl group, and a methyl group, along with a methoxyphenylacetamide moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorobenzyl, hydroxyl, and methyl groups. The final step involves the attachment of the methoxyphenylacetamide moiety. Common reagents used in these reactions include chlorobenzyl chloride, methoxyphenylacetic acid, and various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the pyrimidine ring to a more saturated form.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorobenzyl group could result in a variety of substituted derivatives .
Scientific Research Applications
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of viral replication in infectious diseases .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- **2-[(2-CHLOROBENZYL)SULFANYL]-3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
The uniqueness of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern on the pyrimidine ring and the presence of both a chlorobenzyl and methoxyphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H20ClN3O3S |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-17(11-14-5-3-4-6-18(14)22)20(27)25-21(23-13)29-12-19(26)24-15-7-9-16(28-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
UIPQFMCQBTUKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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